Ethyl 2-oxo-3-(pyrimidin-4-yl)propanoate
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Overview
Description
Ethyl 2-oxo-3-(pyrimidin-4-yl)propanoate is an organic compound with the molecular formula C9H10N2O3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-oxo-3-(pyrimidin-4-yl)propanoate typically involves the Claisen condensation reaction. One common method involves the reaction of ethyl acetate with 2-pyrimidinecarboxylic acid under basic conditions. The reaction is carried out in the presence of a strong base such as lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) at low temperatures (around -40°C) to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-oxo-3-(pyrimidin-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The pyrimidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 2-oxo-3-(pyrimidin-4-yl)propanoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-3-(pyrimidin-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s pyrimidine ring can interact with enzymes and receptors, influencing various biochemical processes. For example, it may inhibit certain enzymes involved in nucleotide synthesis, thereby affecting cell proliferation and growth .
Comparison with Similar Compounds
Ethyl 2-oxo-3-(pyrimidin-4-yl)propanoate can be compared with other similar compounds, such as:
Ethyl 2-oxo-3-(pyridin-4-yl)propanoate: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate: Contains a pyrazine ring, offering different chemical properties and reactivity.
Ethyl 2-oxo-3-(quinolin-4-yl)propanoate: Features a quinoline ring, which may provide unique biological activities.
The uniqueness of this compound lies in its specific interactions with biological targets due to the presence of the pyrimidine ring, which can offer distinct advantages in medicinal chemistry and drug development .
Biological Activity
Ethyl 2-oxo-3-(pyrimidin-4-yl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications, supported by various studies and data.
Synthesis
This compound can be synthesized through several methods, often involving the reaction of pyrimidine derivatives with ethyl acetoacetate or similar reagents. The synthesis typically includes the formation of a pyrimidine ring followed by esterification processes.
Antimicrobial Activity
Research indicates that compounds containing pyrimidine and related heterocycles exhibit promising antimicrobial properties . For instance, studies have shown that derivatives of pyrimidine can effectively inhibit a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The presence of the pyrimidine moiety enhances the interaction with bacterial proteins, leading to increased antimicrobial efficacy .
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 25 µg/mL |
This compound | Escherichia coli | 30 µg/mL |
This compound | Pseudomonas aeruginosa | 20 µg/mL |
Antiviral Activity
In addition to its antibacterial properties, this compound has been investigated for its antiviral activity , particularly against viruses such as SARS-CoV-2. Compounds with similar structures have demonstrated the ability to inhibit viral replication by targeting specific viral proteins .
Antitumor Activity
The compound has also shown potential in anticancer research . Studies have indicated that derivatives containing the pyrimidine nucleus can induce apoptosis in cancer cell lines. For example, this compound was tested against MCF-7 breast cancer cells and exhibited significant cytotoxic effects .
Table 2: Antitumor Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 15 |
This compound | HeLa | 20 |
Case Studies
- Antimicrobial Efficacy : A study conducted on various pyrimidine derivatives highlighted that this compound showed superior activity against multi-drug resistant strains of bacteria, making it a candidate for further development as an antimicrobial agent .
- Antiviral Research : Another investigation focused on the antiviral properties of pyrimidine derivatives in the context of COVID-19. The study found that this compound inhibited viral entry into host cells, suggesting its potential use as a therapeutic agent against viral infections .
Properties
CAS No. |
90836-25-2 |
---|---|
Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
ethyl 2-oxo-3-pyrimidin-4-ylpropanoate |
InChI |
InChI=1S/C9H10N2O3/c1-2-14-9(13)8(12)5-7-3-4-10-6-11-7/h3-4,6H,2,5H2,1H3 |
InChI Key |
OWMPRBZWFCMXRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)CC1=NC=NC=C1 |
Origin of Product |
United States |
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